N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position and a 3-fluorobenzamide moiety at the 5-position of the pyrazole ring. This compound belongs to a class of kinase inhibitors, with structural similarities to derivatives reported in patent literature for therapeutic applications, particularly in oncology . Its molecular framework is characterized by high planarity due to the fused pyrazolo-pyrimidine system, which enhances π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCNOILKBBKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process:
The next steps involve forming the 3-methyl-1H-pyrazol-5-yl unit and attaching the 3-fluorobenzamide moiety.
Throughout these steps, various reagents such as chlorinating agents, pyrazole derivatives, and specific catalysts are employed to ensure the proper reactivity and product formation.
Industrial Production Methods: : In an industrial setting, the synthesis is scaled up using robust protocols that enhance yield and purity. Continuous flow chemistry and automated synthesizers are commonly employed to streamline the process, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo:
Oxidation and Reduction: : The presence of aromatic rings allows for electrophilic and nucleophilic aromatic substitutions.
Substitution Reactions: : Halogenation, particularly chlorination and fluorination, is a significant reaction due to the compound's chemical structure.
Common Reagents and Conditions: : Reagents like halogenating agents (e.g., Cl2, F2), strong bases (e.g., NaOH), and organic solvents (e.g., DMSO, DMF) are frequently used.
Major Products Formed: : Depending on the reaction, products can range from modified pyrazole derivatives to completely new heterocyclic compounds.
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is valuable in:
Chemistry: : Utilized as a precursor in organic synthesis, particularly in developing new heterocyclic compounds.
Biology: : Employed in biochemical assays to understand enzyme functions and protein interactions.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: : Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: : This compound exerts its effects by interacting with specific proteins or enzymes, potentially inhibiting or activating biological pathways. Its aromatic rings and substituent groups facilitate binding to active sites of enzymes or receptors.
Pathways Involved: : Can influence signaling pathways like MAPK, JAK-STAT, or others relevant to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold but differing in substituents and functional groups. Key differences in physicochemical properties, binding affinity, and bioactivity are highlighted.
Structural Analog with 2,3-Dimethylphenyl Substitution
Compound : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide
- Structural Difference : Replacement of the 4-chlorophenyl group with a 2,3-dimethylphenyl substituent.
- Increased lipophilicity (logP) due to methyl groups, which may enhance membrane permeability but reduce solubility .
- Molecular Weight : 513.97 g/mol (vs. 504.91 g/mol for the target compound) .
Chromen-4-one Derivatives from Patent Literature
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 )
- Structural Difference : Incorporation of a chromen-4-one moiety and sulfonamide group.
- Impact :
- The chromen-4-one system introduces additional hydrogen-bonding sites, improving target affinity (e.g., kinase inhibition).
- Sulfonamide enhances solubility but may reduce blood-brain barrier penetration.
- Melting Point : 175–178°C (vs. unlisted for the target compound) .
- Molecular Weight : 589.1 g/mol (M++1), significantly higher than the target compound .
Morpholinophenyl-Substituted Analog
Compound: (R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 60 )
- Structural Difference: Replacement of the 3-fluorobenzamide group with a morpholinophenyl moiety and chromen-4-one system.
- Impact :
- Molecular Weight : 599.1 g/mol (M++1), highlighting the additive effect of bulky substituents .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Steric and Electronic Effects : The 4-chlorophenyl group in the target compound balances steric bulk and electronic effects (Cl as an electron-withdrawing group), optimizing interactions with kinase ATP-binding pockets .
- Solubility vs. Permeability : Sulfonamide and morpholine-containing analogs (e.g., Examples 53 and 60) prioritize solubility, whereas methyl or chloro substituents favor lipophilicity and cellular uptake .
- Synthetic Challenges : The target compound’s synthesis likely employs cross-coupling reactions (e.g., Suzuki-Miyaura) and amidation steps, as evidenced by methodologies in patent examples . Refinement tools like SHELXL and wavefunction analyzers like Multiwfn may aid in structural validation and electronic property analysis.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines, including the compound in focus, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition.
Case Studies
-
Inhibition of Cancer Cell Lines :
- A study reported that derivatives of pyrazolo[3,4-d]pyrimidine demonstrated cytotoxicity against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
- Another study highlighted that specific derivatives exhibited significant inhibition of lung cancer cell lines with IC50 values as low as 0.07 µM .
- Mechanism of Action :
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. The structural components of this compound suggest potential interactions with inflammatory pathways.
Research Findings
- Compounds within this class have been evaluated for their ability to modulate inflammatory responses in vitro and in vivo. Specific derivatives have been linked to reduced levels of pro-inflammatory cytokines, suggesting a beneficial role in managing inflammatory diseases .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
| Elimination Half-life | 12 hours |
These properties indicate that the compound has favorable characteristics for therapeutic use, although further studies are necessary to fully elucidate its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
